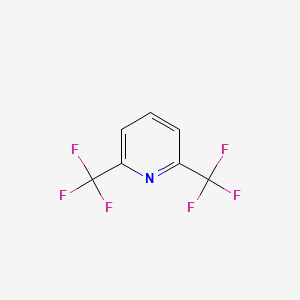

2,6-Bis(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

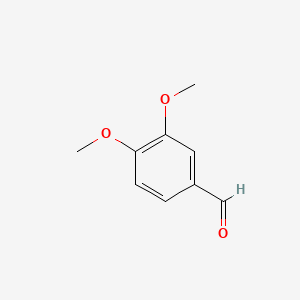

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVFTXBESQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343470 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-00-5 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)pyridine (CAS Number: 455-00-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)pyridine, a key fluorinated building block in modern chemistry. The document details its physicochemical properties, synthesis methodologies, reactivity, and diverse applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also outlined. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and chemical professionals.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two highly electronegative trifluoromethyl (-CF₃) groups. This substitution pattern profoundly influences the electronic properties of the pyridine ring, making it a valuable and versatile intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl groups enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this scaffold highly sought after in the development of new agrochemicals and pharmaceuticals.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 455-00-5 | |

| Molecular Formula | C₇H₃F₆N | |

| Molecular Weight | 215.10 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 55-59 °C | |

| Boiling Point | 82 °C at 18 mmHg | |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 67.2 °C (153.0 °F) | |

| Solubility | Soluble in methanol. | |

| InChI Key | YPDVFTXBESQIPJ-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)c1cccc(n1)C(F)(F)F |

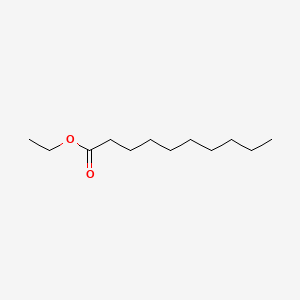

Synthesis

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the trifluoromethylation of a di-substituted pyridine precursor.

Experimental Protocol: Trifluoromethylation of 2,6-Dibromopyridine

This method involves the in-situ generation of a trifluoromethyl-copper species, which then displaces the bromine atoms on the pyridine ring.

Materials:

-

2,6-Dibromopyridine

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Silver(I) fluoride (AgF)

-

Copper powder

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a well-stirred mixture of AgF (1.27 g, 10 mmol) in 10 ml of DMF, add Me₃SiCF₃ (1.7 g, 12 mmol) at room temperature.

-

Stir the mixture for 20 minutes.

-

Add copper powder (1.0 g, 15 mmol) to the mixture.

-

Continue stirring for 4 hours to complete the formation of the CuCF₃ reagent.

-

Add 2,6-Dibromopyridine (1.07 g, 4.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 75 °C and stir for 4 hours. The reaction progress can be monitored by ¹⁹F NMR to observe the consumption of the CuCF₃ signal.

-

After the reaction is complete, filter the mixture to remove solid precipitates.

-

Pour the filtrate into 50 ml of water.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or crystallization to yield this compound.

Yield: 92%

An In-depth Technical Guide to the Physical Properties of 2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-bis(trifluoromethyl)pyridine. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of a representative synthetic workflow.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₇H₃F₆N. Its structure, featuring two trifluoromethyl groups on the pyridine ring, imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] The trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the reactivity and basicity of the pyridine nitrogen.

Quantitative Physical Properties

The physical properties of this compound have been determined and are summarized in the table below. These values are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 215.10 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 55-59 °C | [2] |

| Boiling Point | 82 °C at 18 mmHg | [2] |

| Flash Point | 67 °C | [2] |

| Density (predicted) | 1.437 ± 0.06 g/cm³ | |

| pKa (predicted) | -4.12 ± 0.24 | |

| Solubility | Soluble in methanol |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

-

Short-path distillation apparatus or a similar small-scale distillation setup

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle or oil bath

Procedure:

-

A small amount of liquid this compound (if melted) is placed in the round-bottom flask along with a boiling chip or magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired value (e.g., 18 mmHg), as measured by the manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Density Determination of a Solid

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, if appropriate, or an organic solvent)

Procedure (using a graduated cylinder):

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The final volume of the liquid in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, it refers to the acidity of its conjugate acid. Due to the strong electron-withdrawing nature of the trifluoromethyl groups, this compound is a very weak base, and its conjugate acid is a strong acid. The pKa can be determined experimentally using methods such as potentiometric titration or spectrophotometry.

General Principle (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the pyridine derivative.

-

The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Synthetic Workflow and Applications

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity of the final molecule. A general synthetic approach to trifluoromethylated pyridines involves the reaction of lutidine precursors with fluorinating agents.

Caption: Synthetic workflow for this compound and its potential use.

This diagram illustrates a common pathway for the synthesis of this compound starting from 2,6-lutidine. The process typically involves a chlorination step to form the trichloromethyl intermediate, followed by a fluorination reaction. The resulting this compound can then be further functionalized to produce a variety of bioactive molecules for applications in drug discovery and agrochemical development.

References

An In-depth Technical Guide on the Structure and Bonding in 2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,6-bis(trifluoromethyl)pyridine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details the molecule's structural, spectroscopic, and electronic properties. Emphasis is placed on the profound influence of the two trifluoromethyl groups on the pyridine ring's geometry, reactivity, and spectroscopic signatures. This guide consolidates quantitative data, experimental protocols, and visual representations to serve as an essential resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of two highly electronegative trifluoromethyl (-CF₃) groups at the 2 and 6 positions of the aromatic ring. The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF₃ groups significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. This guide aims to provide a detailed understanding of the fundamental structure and bonding of this important building block.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a planar pyridine ring with two trifluoromethyl groups symmetrically positioned adjacent to the nitrogen atom. The strong electronegativity of the fluorine atoms induces a significant electron-withdrawing effect, which has a pronounced impact on the bond lengths and angles of the pyridine ring.

Due to the lack of a publicly available crystal structure for this compound, the following structural parameters are based on computational chemistry studies of related trifluoromethylated pyridine derivatives.

Table 1: Computed Structural Parameters of this compound

| Parameter | Value (Å or °) | Description |

| C2-C3 Bond Length | ~1.38 | Carbon-carbon bond in the pyridine ring |

| C3-C4 Bond Length | ~1.39 | Carbon-carbon bond in the pyridine ring |

| C2-N Bond Length | ~1.34 | Carbon-nitrogen bond in the pyridine ring |

| C-CF₃ Bond Length | ~1.50 | Bond between the pyridine ring and the trifluoromethyl group |

| C-F Bond Length | ~1.34 | Carbon-fluorine bond in the trifluoromethyl group |

| C2-N-C6 Bond Angle | ~117 | Angle within the pyridine ring |

| N-C2-C3 Bond Angle | ~123 | Angle within the pyridine ring |

| C2-C3-C4 Bond Angle | ~118 | Angle within the pyridine ring |

| C3-C4-C5 Bond Angle | ~119 | Angle within the pyridine ring |

The electron-withdrawing trifluoromethyl groups lead to a slight shortening of the adjacent C-N bonds and a widening of the C2-N-C6 bond angle compared to unsubstituted pyridine.

Spectroscopic Properties

The spectroscopic signature of this compound is characteristic of its unique structure, providing valuable information for its identification and characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.1 | t | ~8.0 | H4 |

| ¹H | ~7.8 | d | ~8.0 | H3, H5 |

| ¹³C | ~149 | q | ~35 | C2, C6 |

| ¹³C | ~140 | t | C4 | |

| ¹³C | ~122 | m | C3, C5 | |

| ¹³C | ~120 | q | ~275 | CF₃ |

| ¹⁹F | ~ -68 | s | CF₃ |

The ¹H NMR spectrum is simplified due to the molecule's symmetry, showing a triplet for the C4 proton and a doublet for the C3 and C5 protons. The ¹³C NMR spectrum exhibits characteristic quartets for the carbons bearing the trifluoromethyl groups and for the trifluoromethyl carbons themselves, due to ¹JCF and ²JCCF coupling. The ¹⁹F NMR shows a singlet, confirming the equivalence of the six fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule.

Table 3: Key Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1600 | Medium | C=C/C=N stretching (aromatic ring) |

| ~1450 | Medium | Aromatic ring stretching |

| ~1300-1100 | Strong | C-F stretching (asymmetric and symmetric) |

| ~800 | Strong | C-H out-of-plane bending |

The most prominent features in the IR spectrum are the strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 215 | [M]⁺ (Molecular Ion) |

| 196 | [M - F]⁺ |

| 146 | [M - CF₃]⁺ |

| 127 | [M - CF₃ - F]⁺ |

| 77 | [C₅H₃N]⁺ |

The mass spectrum shows a prominent molecular ion peak at m/z 215. Common fragmentation pathways involve the loss of a fluorine atom or a trifluoromethyl group.

Electronic Structure and Reactivity

The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it highly electron-deficient. This electronic perturbation has a profound effect on the molecule's reactivity.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes this compound susceptible to nucleophilic aromatic substitution reactions, particularly at the 4-position.

-

Basicity: The strong inductive effect of the -CF₃ groups significantly reduces the basicity of the pyridine nitrogen, making it a very weak base compared to pyridine.

-

Electrophilic Aromatic Substitution: The pyridine ring is highly deactivated towards electrophilic attack.

The logical relationship of how the structural features influence the reactivity can be visualized as follows:

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a common method for the synthesis of this compound from 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Silver fluoride (AgF)

-

Copper powder

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of AgF in DMF, add TMSCF₃ at room temperature.

-

Stir the mixture for 20 minutes, then add copper powder.

-

After stirring for 4 hours to form the CuCF₃ reagent, add 2,6-dibromopyridine to the reaction mixture.

-

Heat the reaction mixture at 75°C for 4 hours. Monitor the reaction progress by ¹⁹F NMR.

-

After completion, filter the mixture to remove solid precipitates.

-

Pour the filtrate into water and extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or crystallization.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron ionization (EI) is a common method for generating ions.

Applications in Drug Development and Research

The unique properties of the this compound scaffold make it an attractive building block in drug discovery and materials science.

-

Medicinal Chemistry: The introduction of this moiety can improve the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. Its electron-deficient nature can also be exploited to modulate interactions with biological targets.

-

Agrochemicals: Similar to its use in pharmaceuticals, this structural motif is found in some pesticides, where it enhances biological activity.

-

Ligand Design: The nitrogen atom, although weakly basic, can still coordinate to metal centers. The steric bulk and electronic effects of the trifluoromethyl groups can be used to tune the properties of metal complexes for applications in catalysis.

Conclusion

This compound is a molecule of significant interest due to the profound influence of its trifluoromethyl substituents on the structure, bonding, and reactivity of the pyridine ring. This technical guide has summarized the key structural and spectroscopic data, provided an overview of its electronic properties and reactivity, and outlined experimental protocols for its synthesis and characterization. A thorough understanding of these fundamental properties is crucial for the effective utilization of this versatile building block in the design and development of new pharmaceuticals, agrochemicals, and advanced materials.

In-Depth Technical Guide to the Mass Spectrometry of 2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in pharmaceutical and materials science research. This document details its mass spectral data, fragmentation patterns, and a standardized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts and Introduction

This compound is a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions. Its chemical formula is C₇H₃F₆N, with a monoisotopic mass of 215.0170 Daltons and an average molecular weight of 215.10 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices. Electron ionization (EI) is the most common ionization technique for this volatile compound, inducing characteristic fragmentation patterns that serve as a molecular fingerprint.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 5.2 | [C₂HF₂]⁺ |

| 51 | 8.1 | [C₄H₃]⁺ |

| 69 | 31.6 | [CF₃]⁺ |

| 77 | 6.5 | [C₅H₃N]⁺ |

| 96 | 13.9 | [C₅H₂NF]⁺ |

| 115 | 8.7 | [C₅H₂NF₂]⁺ |

| 146 | 100.0 | [M - CF₃]⁺ |

| 165 | 9.3 | [M - CF₂ - F]⁺ |

| 196 | 20.8 | [M - F]⁺ |

| 215 | 60.2 | [M]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate the analyte.

3.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3.3. GC-MS Parameters

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Rate | 2 scans/sec |

3.4. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity, monitoring key ions such as m/z 215, 196, and 146.

-

Process the data using the instrument's software to identify the peak corresponding to this compound and to integrate the peak area for quantification.

Visualization of Key Processes

4.1. Experimental Workflow

The logical flow of the GC-MS analysis is depicted in the following diagram.

Caption: General experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 215. The subsequent fragmentation cascade is illustrated below.

References

The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a powerful tool in modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF₃ group, detailing its impact on the physicochemical properties and reactivity of the pyridine moiety. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these effects in molecular design.

Core Physicochemical Modifications

The introduction of a trifluoromethyl group dramatically alters the electron density distribution within the pyridine ring, primarily due to the high electronegativity of the fluorine atoms. This strong inductive electron-withdrawing effect (-I) is a dominant factor influencing the molecule's properties.[1][2] The Hammett constant (σp) for the CF₃ group is approximately 0.54, underscoring its significant electron-withdrawing capacity.[1][2]

Impact on Basicity (pKa)

The most direct consequence of the CF₃ group's electron-withdrawing nature is a significant reduction in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the CF₃ group, resulting in a lower pKa value compared to unsubstituted pyridine. This modulation of basicity is a critical consideration in drug design, as it influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Table 1: Comparison of pKa Values for Pyridine and Trifluoromethyl-Substituted Pyridines

| Compound | pKa |

| Pyridine | 5.23 |

| 2-(Trifluoromethyl)pyridine | -0.26 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.75 |

Note: pKa values can vary slightly depending on the experimental conditions.

Spectroscopic Signatures: NMR Chemical Shifts

The electron-withdrawing effect of the trifluoromethyl group is readily observable in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: Protons on the pyridine ring experience deshielding due to the reduced electron density, leading to a downfield shift (higher ppm values) in their signals.

-

¹³C NMR: The carbon atoms of the pyridine ring are also deshielded, resulting in downfield shifts. The carbon of the CF₃ group itself exhibits a characteristic quartet in proton-coupled ¹³C NMR spectra due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The chemical shift of the CF₃ group is sensitive to its electronic environment.[3] Electron-withdrawing groups on the pyridine ring cause a downfield shift in the ¹⁹F NMR signal.[4]

Table 2: Representative NMR Chemical Shifts for 3-(Trifluoromethyl)pyridine

| Nucleus | Chemical Shift (ppm) |

| ¹H (C2) | ~8.8 |

| ¹H (C4) | ~7.9 |

| ¹H (C5) | ~7.5 |

| ¹H (C6) | ~8.7 |

| ¹³C (CF₃) | ~123 (q, J ≈ 273 Hz) |

| ¹⁹F (CF₃) | ~ -63 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Altered Reactivity Profile

The electron-deficient nature of the trifluoromethylated pyridine ring significantly influences its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution (SNA r)

The reduced electron density makes the pyridine ring more susceptible to nucleophilic attack. This enhanced reactivity is particularly pronounced for positions ortho and para to the trifluoromethyl group. However, the reactivity order of leaving groups in SNAr reactions on N-methylpyridinium ions can be altered from the typical F > Cl > Br > I, suggesting a more complex mechanism where the deprotonation of an intermediate can be rate-limiting.[5] The strong electron-withdrawing nature of the CF3 group can trigger intramolecular nucleophilic aromatic substitution in certain contexts.[2][6]

Electrophilic Aromatic Substitution (SEA r)

Conversely, the electron-deficient ring is deactivated towards electrophilic aromatic substitution. Harsher reaction conditions are generally required to introduce electrophiles onto the trifluoromethylated pyridine ring.

Implications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group are highly advantageous in the development of pharmaceuticals and agrochemicals.[1][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8] This leads to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.[6]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule compared to a hydrogen atom or a methyl group. This can enhance membrane permeability and improve oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic interactions with biological targets, such as enzymes and receptors, potentially leading to improved binding affinity and selectivity.[9]

Experimental Protocols

General Procedure for the Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines can be achieved through several methods, with the chlorine/fluorine exchange reaction being a common industrial approach.[1][2]

Scheme 1: Synthesis of 3-(Trifluoromethyl)pyridine from 3-Picoline

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Reactivity of 2,6-bis(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound. The unique electronic properties conferred by the two trifluoromethyl groups make this molecule a subject of significant interest in the development of novel pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, stability under various conditions, and predictable reaction pathways, supported by experimental data and protocols.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a characteristic boiling point under reduced pressure. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₆N | [2] |

| Molecular Weight | 215.10 g/mol | [2] |

| Appearance | Solid, powder to crystal | [3] |

| Melting Point | 55-59 °C | |

| Boiling Point | 82 °C / 18 mmHg | |

| pKa | -4.12 ± 0.24 | [3] |

| Flash Point | 67.2 °C (153.0 °F) | |

| InChI Key | YPDVFTXBESQIPJ-UHFFFAOYSA-N | [2] |

| CAS Number | 455-00-5 | [2] |

Stability Profile

The stability of the this compound ring is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups.

-

Thermal Stability : The compound exhibits good thermal stability, as indicated by its relatively high boiling point under vacuum. It can be handled at elevated temperatures, which is a requirement for many chemical transformations.[4]

-

Chemical Stability :

-

Acidic and Basic Conditions : The pyridine nitrogen is weakly basic due to the inductive effect of the CF₃ groups, which pull electron density away from the ring and the nitrogen atom. This results in a very low pKa, making it resistant to protonation except under strongly acidic conditions.[3]

-

Oxidative and Reductive Conditions : The electron-deficient ring is generally resistant to oxidative degradation. While specific studies on its reductive stability are not prevalent, similar fluorinated pyridines can undergo reactions like reductive dechlorination, suggesting that the ring can be modified under specific reducing conditions.[5]

-

Hydrolytic Stability : The C-F bonds in the trifluoromethyl groups are exceptionally stable and resistant to hydrolysis. However, related compounds can be sensitive to hydrolysis under certain work-up conditions, suggesting that care should be taken to maintain anhydrous environments where necessary.[4]

-

Reactivity and Reaction Mechanisms

The reactivity of this compound is a direct consequence of the two powerful electron-withdrawing CF₃ groups positioned ortho to the nitrogen atom. These groups fundamentally alter the electron distribution of the pyridine ring, leading to a pronounced deactivation towards electrophilic attack and a significant activation towards nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the this compound ring is exceptionally challenging. The CF₃ groups strongly deactivate the ring, making it far less reactive than benzene.[4][6] Direct bromination, for instance, is not a recommended synthetic route due to the harsh conditions required, which often lead to poor selectivity and byproducts.[4]

When forced under drastic conditions, electrophilic attack occurs preferentially at the C3 and C5 positions. Attack at the C2, C4, or C6 positions would result in a highly unstable resonance intermediate where the positive charge is placed on the nitrogen atom or the carbon atoms bearing the destabilizing CF₃ groups.[6]

Caption: Logical flow for electrophilic substitution on this compound.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack.[5] The CF₃ groups stabilize the negative charge in the Meisenheimer-like intermediate, thereby facilitating the substitution reaction. Nucleophilic attack is strongly favored at the C4 position, which is para to the nitrogen and meta to the CF₃ groups.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. This pathway is fundamental to the functionalization of this and related fluorinated pyridine scaffolds.[5]

Caption: General workflow for nucleophilic aromatic substitution (SNAr).

Synthesis and Experimental Protocols

The synthesis of substituted 2,6-bis(trifluoromethyl)pyridines often starts from a pre-functionalized pyridine ring rather than direct substitution on the parent molecule. A common strategy involves the transformation of a more reactive precursor, such as a hydroxypyridine.

Representative Synthetic Workflow

A practical, large-scale synthesis of a functionalized analog, 4-bromo-2,6-bis(trifluoromethyl)pyridine, demonstrates a typical approach.[4] The process starts with the corresponding hydroxypyridine, which exists in tautomeric equilibrium with its pyridin-4-one form. This precursor is then brominated using a reagent like phosphorus tribromide (PBr₃).[4]

Caption: Experimental workflow for the synthesis of a key derivative.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

This protocol is representative of the methods used for handling and reacting compounds in this class.[4]

Materials and Equipment:

-

2,6-di(trifluoromethyl)-4-hydroxypyridine

-

Phosphorus tribromide (PBr₃)

-

Anhydrous reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature control

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup : In a dry, inert atmosphere (e.g., under nitrogen), charge the reaction vessel with 2,6-di(trifluoromethyl)-4-hydroxypyridine.

-

Addition of Brominating Agent : Slowly add a slight excess of phosphorus tribromide (PBr₃) to the reaction vessel with vigorous stirring. The addition is exothermic and the temperature should be carefully controlled.

-

Reaction : Heat the mixture to a temperature between 140°C and 170°C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS) to track the consumption of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice.

-

Extraction : Extract the product into an organic solvent such as dichloromethane.

-

Washing : Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield the final product.

Safety Precautions : Phosphorus tribromide is corrosive and reacts violently with water.[4] All operations must be conducted under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat) is mandatory.[4]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 455-00-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]

The Advent of a Key Building Block: A Technical Guide to the Discovery and History of 2,6-Bis(trifluoromethyl)pyridine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2,6-bis(trifluoromethyl)pyridine, a pivotal fluorinated building block in modern chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, presents key quantitative data, and outlines experimental protocols for its preparation.

Introduction: The Dawn of Fluorinated Pyridines

The journey to this compound began with the broader exploration of organofluorine chemistry. The first synthesis of a trifluoromethyl-substituted aromatic compound was achieved by Swarts in 1898.[1] However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring, a landmark achievement that opened new avenues in the development of agrochemicals and pharmaceuticals.[1] The unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have made trifluoromethylpyridines highly sought-after motifs in the design of bioactive molecules.

The Historical Synthesis: A Two-Step Approach from 2,6-Lutidine

The general historical pathway can be visualized as follows:

Caption: Historical two-step synthesis of this compound.

General Experimental Protocol (Historical Method)

Step 1: Chlorination of 2,6-Lutidine

2,6-Lutidine is subjected to exhaustive chlorination, typically using chlorine gas under ultraviolet (UV) irradiation. This radical chlorination process replaces all the hydrogen atoms on the two methyl groups with chlorine atoms to yield 2,6-bis(trichloromethyl)pyridine.

Step 2: Fluorination of 2,6-Bis(trichloromethyl)pyridine

The resulting 2,6-bis(trichloromethyl)pyridine is then treated with a fluorinating agent. While various fluorinating agents can be used, early methods likely employed hydrogen fluoride (HF) or antimony trifluoride (SbF₃), which were common reagents for such transformations at the time. This halogen exchange reaction replaces the chlorine atoms with fluorine atoms to produce the final product, this compound. For lutidines, this reaction generally requires higher temperatures compared to the fluorination of picoline derivatives.[1]

Modern Synthetic Approaches

While the historical method provided the initial access to this compound, modern organic synthesis has developed more efficient and often milder methods. One of the most common contemporary routes involves the trifluoromethylation of a pre-functionalized pyridine ring.

Detailed Experimental Protocol: Trifluoromethylation of 2,6-Dibromopyridine

A prevalent modern synthesis involves the copper-mediated trifluoromethylation of 2,6-dibromopyridine using a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃).

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for 2,6-bis(trifluoromethyl)pyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-bis(trifluoromethyl)pyridine is a unique heterocyclic compound characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups flanking the nitrogen atom. This electronic feature significantly reduces the Lewis basicity of the pyridine nitrogen, making it a weak or "non-coordinating" ligand. This property, often considered a limitation, can be strategically exploited in catalysis to modulate the reactivity of metal centers, stabilize highly reactive cationic species, or serve as a bulky, electronically distinct building block for more complex ligand architectures. These application notes provide an overview of the catalytic applications of this compound and its derivatives, complete with experimental protocols and data.

Modulation of Catalytic Activity in Gold-Catalyzed Cyclopropanation

The electron-withdrawing nature of trifluoromethyl groups on a pyridine ring can significantly influence the catalytic activity of a metal complex. While a direct catalytic application of this compound is not extensively documented, the principle is demonstrated by the use of its close analog, 4-(trifluoromethyl)pyridine, in gold(III)-catalyzed cyclopropanation. The reduced electron-donating ability of the trifluoromethyl-substituted pyridine leads to a more Lewis acidic and reactive metal center.

A study on the reactivity of bis(pyridine)-ligated Au(III) complexes in the cyclopropanation of styrene with a propargyl ester showed that electron-poor pyridine ligands enhance the catalytic rate.[1][2] The complex [(1-CF3)2-Au(III)]Cl, featuring two 4-(trifluoromethyl)pyridine ligands, exhibited significantly higher activity compared to the unsubstituted pyridine analogue.[1]

Quantitative Data: Gold-Catalyzed Cyclopropanation

| Entry | Catalyst | Time (min) | Conversion (%) |

| 1 | [(pyridine)₂-Au(III)]Cl | 60 | 100 |

| 2 | [(4-CF₃-pyridine)₂-Au(III)]Cl | 30 | 100 |

| 3 | [(4-CH₃-pyridine)₂-Au(III)]Cl | 60 | 10 |

| 4 | [(4-OCH₃-pyridine)₂-Au(III)]Cl | 60 | <5 |

Data adapted from a study on bis(pyridine)gold(III) complexes.[1]

Experimental Protocol: Synthesis of [(4-CF3-pyridine)2-Au(III)]Cl and Catalysis

This protocol describes the synthesis of the catalyst precursor and its use in a model cyclopropanation reaction.

Materials:

-

Potassium tetrachloroaurate(III) (KAuCl₄)

-

4-(Trifluoromethyl)pyridine

-

Methanol (MeOH)

-

Styrene

-

Propargyl 3-phenylpropiolate

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Catalyst Synthesis: To a solution of KAuCl₄ (1.0 eq) in methanol, add 2.0 equivalents of 4-(trifluoromethyl)pyridine. The product, [(4-CF3-pyridine)2-Au(III)]Cl, will precipitate immediately. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.

-

Catalytic Reaction: In a reaction vial, dissolve the propargyl ester (1.0 eq) and styrene (2.0 eq) in dichloromethane. Add the [(4-CF3-pyridine)2-Au(III)]Cl catalyst (1-5 mol%). Stir the reaction at room temperature and monitor the progress by TLC or GC-MS. Upon completion, the product can be purified by column chromatography.

This compound as a Precursor to Advanced Ligands

While its direct use as a simple ligand is limited, this compound serves as a valuable starting material for the synthesis of more elaborate ligands where its steric and electronic properties are embedded in a larger framework.

Application Example: Synthesis of a Ruthenium NNN Pincer Ligand for Transfer Hydrogenation

A tridentate NNN pincer ligand incorporating a bis(trifluoromethyl)pyrazolyl moiety attached to a pyridine core has been synthesized and used in ruthenium-catalyzed transfer hydrogenation of ketones.[1] The presence of the trifluoromethyl groups on the ligand framework enhances the catalytic activity.

General Workflow for Ligand Synthesis and Complexation:

Caption: Workflow for NNN pincer ligand synthesis and ruthenium complexation.

Quantitative Data: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

| Catalyst | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |

| [Ru(NNN)Cl₂] | 1000 | 1 | >99 | ~1000 | >1000 |

| [Ru(NNN-benzimidazole)Cl₂] | 2000 | 0.5 | >99 | ~2000 | >4000 |

TON = Turnover Number, TOF = Turnover Frequency. Data is illustrative of high activity.[1]

Experimental Protocol: General Procedure for Transfer Hydrogenation

Materials:

-

Ruthenium catalyst (e.g., [Ru(NNN)Cl₂])

-

Ketone substrate (e.g., acetophenone)

-

Isopropanol (solvent and hydrogen source)

-

Potassium hydroxide (KOH) or other base

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.05-0.1 mol%).

-

Add the ketone substrate (1.0 eq).

-

Add isopropanol as the solvent.

-

Add a solution of KOH in isopropanol (e.g., 0.1 M solution).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

-

Monitor the reaction by GC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The product can be purified by distillation or chromatography.

Role in Frustrated Lewis Pair (FLP) Chemistry

The steric bulk and low basicity of pyridines like this compound make them potential candidates for use as the Lewis base component in Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leads to unique reactivity, including the ability to activate small molecules like H₂. While specific applications of this compound in FLP catalysis are an emerging area, its properties are well-suited for this purpose.

Conceptual Pathway for H₂ Activation by an FLP:

Caption: Conceptual H₂ activation by a frustrated Lewis pair.

Conclusion

This compound is a highly functionalized building block whose utility in catalysis stems from its distinct electronic and steric properties. While its weak coordinating ability limits its role as a simple spectator ligand, this very property makes it an effective tool for enhancing the Lewis acidity and reactivity of metal centers, as demonstrated in gold catalysis. Furthermore, it serves as a valuable precursor for the synthesis of advanced, highly active pincer and other complex ligands. Its potential in emerging fields like frustrated Lewis pair chemistry warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the application of this unique pyridine derivative in the development of novel catalytic systems.

References

Application Notes and Protocols for 2,6-bis(trifluoromethyl)pyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 2,6-bis(trifluoromethyl)pyridine scaffold in the synthesis of potential agrochemicals. The information presented is primarily derived from patented research demonstrating the application of this compound derivatives as both herbicides and fungicides. While no currently commercialized agrochemicals are based on this specific parent compound, the following data highlights its potential in agrochemical discovery and development.

Application Notes

The core structure of this compound has been explored for its utility in creating potent agrochemicals. Specifically, derivatives such as 2,6-bis(trifluoromethyl)-4-pyridinols have shown promise as active ingredients for crop protection.

Herbicidal Applications

Derivatives of this compound, particularly 2,6-bis(trifluoromethyl)-4-pyridinol and its halogenated analogs, have been identified as effective herbicides.[1] The mode of action for pyridinol-based herbicides is often associated with the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation.[2][4] The subsequent degradation of chlorophyll results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[2]

Fungicidal Applications

The same class of compounds, 2,6-bis(trifluoromethyl)-4-pyridinols, has also demonstrated fungicidal properties.[1] The precise mode of action for the fungicidal activity of many pyridine derivatives can be broad and may involve the disruption of multiple cellular processes in fungi.[5][6] This can include the inhibition of respiration by disrupting the electron transport chain, the denaturation of essential enzymes, or the interference with nucleic acid metabolism and protein synthesis.[6] Such multi-site action can be advantageous in managing the development of fungicide resistance.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesized this compound derivatives as reported in the source literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Elemental Analysis (Found %) |

| 2,6-bis(trifluoromethyl)-4-pyridinol | C₇H₃F₆NO | 231.10 | 141-142 | C: 36.4, H: 1.16, N: 6.2 |

| 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol | C₇HCl₂F₆NO | 299.99 | 104-106 | - |

Experimental Protocols

The following protocols are based on the synthetic procedures described in United States Patent 3,748,334A.[1]

Protocol 1: Synthesis of 2,6-bis(trifluoromethyl)-4-pyridinol

This protocol describes the cyclization of a heptanetrione precursor to form the pyridinol ring.

Materials:

-

1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione

-

28% aqueous ammonia

-

Closed reaction vessel

-

Steam bath

-

Filtration apparatus

Procedure:

-

In a closed vessel, mix 1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione (55.0 grams; 0.2 mole) with 225 milliliters of 28% aqueous ammonia.

-

Heat the mixture with agitation at a temperature of approximately 130°C for about four hours.

-

After the reaction is complete, concentrate the reaction mixture by evaporation over a steam bath until a large quantity of crystals forms.

-

Collect the crystalline product by filtration.

-

The resulting product is 2,6-bis(trifluoromethyl)-4-pyridinol.

Protocol 2: Synthesis of 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol

This protocol details the halogenation of the pyridinol synthesized in Protocol 1.

Materials:

-

2,6-bis(trifluoromethyl)-4-pyridinol

-

50% sodium hydroxide solution

-

Chlorine gas

-

Water

-

Petroleum ether

-

Filtration and recrystallization apparatus

Procedure:

-

Dissolve 2,6-bis(trifluoromethyl)-4-pyridinol (6.5 grams; 0.028 mole) in 100 milliliters of water containing 50% sodium hydroxide (6.7 grams; 0.084 mole).

-

Bubble chlorine gas (6.7 grams; 0.06 mole) through the resulting mixture with agitation over a period of 10 to 20 minutes.

-

A tan crystalline precipitate will form. Collect the precipitate by filtration and dry it.

-

Purify the product by recrystallization from petroleum ether.

-

The final product is 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol.

Visualizations

Caption: Synthetic workflow for the preparation of 2,6-bis(trifluoromethyl)-4-pyridinol and its subsequent halogenation.

References

- 1. US3748334A - 2,6-bis(trifluoromethyl)-4-pyridinols - Google Patents [patents.google.com]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]

- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 5. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]

Application Notes and Protocols for 2,6-Bis(trifluoromethyl)pyridine in Pharmaceutical Ingredient Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,6-bis(trifluoromethyl)pyridine as a key building block in the synthesis of pharmaceutically active compounds, with a focus on the preparation of selective Cyclooxygenase-2 (COX-2) inhibitors. The unique electronic properties of the this compound scaffold make it an attractive starting material for the development of novel therapeutics.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the pyridine ring and imparts unique physicochemical properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. These characteristics are highly desirable in modern drug design.[1]

One notable application of trifluoromethylated pyridine derivatives is in the synthesis of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that plays a key role in inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

This document outlines a representative synthetic protocol for a celecoxib analogue, a well-known COX-2 inhibitor, using a precursor readily accessible from this compound.

Synthesis of a Pyrazole-Based COX-2 Inhibitor

The following protocol describes the synthesis of a 1,5-diarylpyrazole, a common scaffold for selective COX-2 inhibitors, via the condensation of a 1,3-diketone with a substituted hydrazine. The 1,3-diketone precursor can be synthesized from this compound through established organometallic methodologies.

Experimental Protocol: Synthesis of 4-(5-(6-(Trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Objective: To synthesize a celecoxib analogue incorporating a bis(trifluoromethyl)pyridinyl moiety as a selective COX-2 inhibitor.

Reaction Scheme:

Materials:

-

1-(6-(Trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

To a 100 mL round-bottom flask, add 1-(6-(trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).

-

Add absolute ethanol (50 mL) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Expected Yield: 65-75%

Quantitative Data

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 1-(6-(Trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione | 299.14 | 10 mmol | 1.0 | 2.99 g |

| 4-Sulfamoylphenylhydrazine hydrochloride | 223.66 | 11 mmol | 1.1 | 2.46 g |

| Product | 448.34 | ~7 mmol | - | ~3.14 g |

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors, such as the synthesized celecoxib analogue, specifically block the active site of the COX-2 enzyme, preventing the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of a celecoxib analogue.

COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 pathway by the synthesized analogue.

References

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

Coordination Chemistry of 2,6-bis(trifluoromethyl)pyridine with Transition Metals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the coordination chemistry of 2,6-bis(trifluoromethyl)pyridine with various transition metals. It includes detailed application notes, experimental protocols, and a summary of key quantitative data. The unique electronic properties of the this compound ligand, stemming from the strongly electron-withdrawing trifluoromethyl groups, make its transition metal complexes promising candidates for applications in catalysis, materials science, and drug development.

Application Notes

The this compound ligand is a weakly coordinating ligand due to the electron-withdrawing nature of the two CF3 groups. This property can lead to the formation of labile complexes, which can be highly active in catalytic cycles. The steric bulk of the CF3 groups also plays a significant role in determining the coordination geometry and stability of the resulting complexes.

Potential Applications:

-

Catalysis: Transition metal complexes of this compound and its derivatives have shown potential as catalysts in various organic transformations. For instance, ruthenium complexes bearing a tridentate ligand system incorporating a bis(trifluoromethyl)pyrazolyl-pyridyl moiety have been successfully applied in the transfer hydrogenation of ketones. The electronic properties of the trifluoromethyl groups can modulate the catalytic activity of the metal center.

-

Materials Science: The incorporation of fluorine atoms into coordination complexes can impart unique properties such as increased thermal stability and volatility. Silver(I) complexes with related fluorinated bipyridine ligands have been investigated for their luminescence properties, suggesting potential applications in organic light-emitting diodes (OLEDs).

-

Drug Development: The trifluoromethyl group is a common motif in many pharmaceutical compounds, as it can enhance metabolic stability and bioavailability. While direct applications of this compound transition metal complexes in drug development are not yet widely reported, the ligand itself is a valuable building block in the synthesis of more complex bioactive molecules. The coordination of such ligands to metal centers could offer novel therapeutic strategies.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. Specific reaction conditions may need to be optimized for each metal and desired complex.

Protocol 1: General Synthesis of a Transition Metal Complex with this compound

This protocol describes a general method for the synthesis of a transition metal complex of this compound.

Materials:

-

Transition metal salt (e.g., chloride, nitrate, or acetate salt)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the transition metal salt (1 equivalent) in the chosen anhydrous solvent.

-

In a separate flask, dissolve this compound (1-4 equivalents, depending on the desired coordination number) in the same anhydrous solvent.

-

Slowly add the ligand solution to the stirring solution of the metal salt at room temperature.

-

The reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 24 hours, depending on the reactivity of the metal salt.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or NMR spectroscopy).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Characterization of the Synthesized Complex

This protocol outlines the standard techniques used to characterize the newly synthesized transition metal complexes.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the coordination of the ligand to the metal center by observing shifts in the proton signals of the pyridine ring.

-

¹⁹F NMR: To characterize the trifluoromethyl groups and confirm their electronic environment.

-

¹³C NMR: To further support the structural characterization.

2. Infrared (IR) Spectroscopy:

-

To identify the coordination of the pyridine nitrogen to the metal by observing shifts in the C=N and C=C stretching vibrations of the pyridine ring.

3. UV-Visible (UV-Vis) Spectroscopy:

-

To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

4. X-ray Crystallography:

-

To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

5. Elemental Analysis:

-

To confirm the empirical formula of the synthesized complex.

Quantitative Data Summary

Due to the limited availability of published data for simple this compound transition metal complexes, the following tables summarize representative data for related complexes containing trifluoromethyl-substituted pyridine or similar ligands. This data provides an indication of the expected structural and spectroscopic parameters.

Table 1: Selected Bond Lengths and Angles for a Silver(I) Complex with a Fluorinated Bipyridine Ligand

| Parameter | Value | Reference |

| Ag-N Bond Length (Å) | 2.25 - 2.35 | [1] |

| N-Ag-N Bond Angle (°) | ~120 | [1] |

| Coordination Geometry | Trigonal Planar | [1] |

Table 2: Spectroscopic Data for Ruthenium(II) Complexes with a Bis(trifluoromethyl)pyrazolyl-Pyridyl Ligand

| Spectroscopic Technique | Observed Features | Reference |

| ¹H NMR (ppm) | Downfield shift of pyridine protons upon coordination | [1] |

| ¹⁹F NMR (ppm) | Single resonance for the CF₃ groups | [1] |

| IR (cm⁻¹) | Shift in pyridine ring vibrations | [1] |

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the coordination chemistry of this compound.

References

Application Notes and Protocols for the Synthesis of 2,6-bis(trifluoromethyl)pyridine via Halogen Exchange Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-bis(trifluoromethyl)pyridine is a critical building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl (CF₃) groups into a pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Halogen exchange (Halex) reactions provide a robust and efficient pathway for the synthesis of such fluorinated compounds, circumventing the challenges associated with direct trifluoromethylation of the pyridine ring.[4][5]

This document outlines the key halogen exchange methodologies for synthesizing this compound, with a focus on practical experimental protocols and relevant applications in drug discovery and materials science.

Principle of the Halogen Exchange Reaction

The synthesis of this compound typically starts from more readily available 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine. The core of the synthesis is a nucleophilic substitution reaction where the halide ions (Cl⁻ or Br⁻) on the pyridine ring are replaced by trifluoromethyl groups.

One of the historical and fundamental methods for introducing fluorine into organic molecules is the Swarts reaction, which traditionally uses antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[1][6] Modern variations of this principle employ different sources of the trifluoromethyl group and often utilize transition metal catalysts to facilitate the reaction under milder conditions.[4]

A common contemporary approach involves the use of a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (TMSCF₃) in combination with a fluoride source and a copper catalyst. This method offers high yields and good functional group tolerance.

Applications in Research and Drug Development

The unique electronic properties imparted by the two strong electron-withdrawing trifluoromethyl groups make this compound an attractive scaffold in medicinal chemistry.[7] Its derivatives are explored in various therapeutic areas. The trifluoromethyl groups can improve cell membrane permeability and protect the molecule from metabolic degradation, thereby enhancing its pharmacokinetic profile.[8] In the agrochemical industry, trifluoromethylpyridines are key components in a range of herbicides and insecticides.[1][2][9]

Experimental Protocols

Protocol 1: Synthesis from 2,6-Dibromopyridine

This protocol details the synthesis of this compound from 2,6-dibromopyridine using a copper-mediated trifluoromethylation reaction.[10]

Materials:

-

2,6-Dibromopyridine

-

Silver fluoride (AgF)

-

(Trifluoromethyl)trimethylsilane (Me₃SiCF₃)

-

Copper powder (Cu)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a well-stirred mixture of AgF (1.27 g, 10 mmol) in 10 ml of DMF, add Me₃SiCF₃ (1.7 g, 12 mmol) at room temperature.

-

Stir the mixture for 20 minutes.

-

Add copper powder (1.0 g, 15 mmol) to the mixture and continue stirring for 4 hours to complete the formation of the CuCF₃ intermediate.

-

Add 2,6-dibromopyridine (4.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 75°C and stir for 4 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy until the signal for CuCF₃ is no longer detected.[10]

-

After the reaction is complete, filter the mixture to remove the solid precipitate.

-

Pour the filtrate into 50 ml of water.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over MgSO₄.

-

Evaporate the ether under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or crystallization to yield this compound.[10]

Quantitative Data Summary

The following table summarizes the reaction conditions and yield for the synthesis of this compound from 2,6-dibromopyridine.

| Starting Material | Trifluoromethylating System | Solvent | Temperature | Time | Yield | Reference |

| 2,6-Dibromopyridine | Me₃SiCF₃ / AgF / Cu | DMF | 75°C | 4 h | 92% | [10] |

Visualizations

Reaction Pathway

Caption: Halogen exchange synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]